molecular formula C20H15Cl2NO5S B301125 Ethyl (2-chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate

Ethyl (2-chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate

Número de catálogo B301125
Peso molecular: 452.3 g/mol
Clave InChI: VCIFROBPQCVDGY-YVLHZVERSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl (2-chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate, also known as COTI-2, is a small molecule inhibitor that has shown promising results in preclinical studies for various types of cancer. It is a synthetic compound that was developed by Critical Outcome Technologies Inc. (COTI), a biotechnology company based in Canada.

Mecanismo De Acción

Ethyl (2-chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate works by binding to the mutant p53 protein and stabilizing its structure. This leads to the reactivation of the p53 pathway, which is responsible for regulating cell growth and apoptosis. The reactivation of the p53 pathway leads to the induction of cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells and tissues. It has been shown to selectively target cancer cells with mutant p53, while sparing normal cells with wild-type p53. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth and proliferation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of Ethyl (2-chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate is its specificity for mutant p53, which makes it a promising candidate for cancer therapy. Its low toxicity in normal cells and tissues also makes it a safer alternative to traditional chemotherapy. However, the synthesis of this compound is complex and time-consuming, which can limit its availability for research. Additionally, the mechanism of action of this compound is still not fully understood, which can make it challenging to optimize its use in cancer therapy.

Direcciones Futuras

There are several future directions for the research and development of Ethyl (2-chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate. One direction is to optimize the synthesis method to increase the yield and purity of the compound. Another direction is to further investigate the mechanism of action of this compound to better understand its effects on cancer cells. Additionally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans. Finally, combination therapy with this compound and other anticancer agents may be explored to enhance its therapeutic effects.

Métodos De Síntesis

The synthesis of Ethyl (2-chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate involves a multistep process that starts with the reaction of 4-chlorophenyl isothiocyanate with ethyl 2-(4-hydroxyphenoxy)acetate in the presence of triethylamine. The resulting intermediate is then treated with 2,4-thiazolidinedione and 4-dimethylaminopyridine to yield the final product, this compound. The overall yield of the synthesis is around 25%.

Aplicaciones Científicas De Investigación

Ethyl (2-chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate has been extensively studied for its potential as an anticancer agent. It has shown promising results in preclinical studies for various types of cancer, including breast cancer, ovarian cancer, colon cancer, and lung cancer. This compound works by inhibiting the mutant p53 protein, which is commonly found in many types of cancer. Mutant p53 is known to promote cancer cell survival and growth, and inhibiting its activity can lead to cancer cell death. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Propiedades

Fórmula molecular

C20H15Cl2NO5S

Peso molecular

452.3 g/mol

Nombre IUPAC

ethyl 2-[2-chloro-4-[(Z)-[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetate

InChI

InChI=1S/C20H15Cl2NO5S/c1-2-27-18(24)11-28-16-8-3-12(9-15(16)22)10-17-19(25)23(20(26)29-17)14-6-4-13(21)5-7-14/h3-10H,2,11H2,1H3/b17-10-

Clave InChI

VCIFROBPQCVDGY-YVLHZVERSA-N

SMILES isomérico

CCOC(=O)COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)Cl

SMILES

CCOC(=O)COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)Cl

SMILES canónico

CCOC(=O)COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.